molecular formula C8H6F2N2O2 B3272905 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 575473-95-9

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3272905
CAS No.: 575473-95-9
M. Wt: 200.14 g/mol
InChI Key: NHGWXJWYOGTDMO-UHFFFAOYSA-N
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Description

6-Amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated benzoxazinone derivative characterized by a bicyclic structure containing an oxygen and nitrogen heteroatom. The 2,2-difluoro substitution at the oxazine ring and the 6-amino group on the benzene moiety are critical to its electronic and steric properties. This compound has garnered interest in medicinal and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

6-amino-2,2-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-8(10)7(13)12-5-3-4(11)1-2-6(5)14-8/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWXJWYOGTDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of 2-aminophenol with 2,2-difluoroacetic acid under acidic conditions. The reaction typically proceeds through a cyclization mechanism, forming the oxazine ring. The reaction conditions often require the use of a strong acid catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to proceed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with a reduced oxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The oxazine ring structure can also facilitate interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzoxazinones are heavily influenced by substituents on the oxazine ring and benzene core. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity/Application References
6-Amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 2,2-difluoro, 6-amino Enhanced electrophilicity due to fluorine; improved metabolic stability Herbicidal (SYP-300 precursor)
6-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2,2-dimethyl, 6-amino Steric bulk from methyl groups; reduced reactivity compared to difluoro PI3K/mTOR inhibition
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one 8-amino, no fluorine Amino group at position 8; less electronegative Intermediate for TRPV1 ligands
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyrido core, 4-nitrobenzyl Nitrogen in aromatic core; nitro group enhances NF-κB inhibition Anticancer (HCC)
6-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-fluoro, no amino Single fluorine; lacks amino functional group Synthetic intermediate

Key Observations :

  • Fluorine vs. Methyl Groups : The 2,2-difluoro substitution increases electrophilicity and metabolic stability compared to 2,2-dimethyl analogs, making it more suitable for herbicidal applications . In contrast, dimethyl groups provide steric hindrance, which may improve selectivity in kinase inhibition .
  • Core Modifications: Replacing the benzene ring with a pyridine (pyrido-oxazinones) introduces a nitrogen atom, altering electronic properties and binding affinity. For example, pyrido-oxazinones with nitrobenzyl substituents show potent NF-κB inhibition , whereas benzo-oxazinones are more common in agrochemicals .
Herbicidal Activity
  • Target Compound: The 6-amino-2,2-difluoro derivative is a precursor to SYP-300, a herbicide effective against broadleaf weeds at 100 g a.i./hm². The difluoro group enhances reactivity with biological thiols, mimicking allicin’s mechanism but with improved stability .
  • Comparison with Difluoroallicin: Both compounds leverage fluorine’s electronegativity, but the benzoxazinone core in SYP-300 offers better selectivity for plant targets compared to difluoroallicin’s broader antiplatelet effects .
Anticancer Activity
  • Pyrido-oxazinones: 4-(4-Nitrobenzyl)-substituted pyrido-oxazinones inhibit NF-κB by binding to the p65 subunit, reducing HCC proliferation . The nitro group’s electron-withdrawing effect enhances DNA-binding interference.
  • Benzo-oxazinones: While the target compound lacks direct anticancer data, related 4-aryl derivatives show PI3K/mTOR dual inhibition, suggesting that fluorine substitutions could optimize kinase selectivity .
Enzyme Inhibition
  • PI3K/mTOR Inhibitors : 4-Aryl-2H-benzo[b][1,4]oxazin-3(4H)-ones with methyl or ethyl groups exhibit moderate activity, whereas difluoro substitutions remain unexplored in this context .
  • N-Myristoyltransferase (NMT) Inhibitors: Alkylated benzoxazinones (e.g., 4-((5-isobutyl-1,2,4-oxadiazol-3-yl)methyl derivatives) demonstrate micromolar inhibition, highlighting the importance of lipophilic substituents .

Biological Activity

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by its unique benzo-oxazine core structure, which has garnered attention in various fields, particularly medicinal chemistry and materials science. The fluorine substituents in its structure enhance its chemical properties and biological activities, making it a compound of significant interest for research and potential therapeutic applications.

Molecular Formula

  • Chemical Formula : C8_8H6_6F2_2N2_2O2_2
  • Molecular Weight : 188.14 g/mol

Structural Features

The compound features:

  • An amino group at the 6-position,
  • Two fluorine atoms at the 2,2-position,
  • A benzo-oxazine ring system that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine enhances binding affinity to various enzymes and receptors, potentially inhibiting their activity. This mechanism is crucial for its applications in cancer therapy and enzyme inhibition.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar oxazine compounds have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. A study reported that certain derivatives exhibited IC50_{50} values ranging from 14.2 to 18.1 μM against A549 lung cancer cells, indicating significant antitumor efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structural features allow it to engage with active sites of enzymes effectively, leading to inhibition of enzymatic activity. This property has implications for developing treatments targeting specific diseases where enzyme regulation is critical.

Case Study 1: CDK Inhibition

In a study focusing on the design and synthesis of oxazine derivatives, compounds similar to this compound were shown to inhibit CDK9 effectively. The study utilized in silico modeling alongside in vitro cytotoxicity assessments on various cancer cell lines, demonstrating that modifications in the oxazine structure could enhance antitumor activity .

Case Study 2: Antimicrobial Properties

Another area of exploration includes the antimicrobial properties of the compound. Preliminary investigations suggest that derivatives exhibit promising activity against a range of bacterial strains. These findings warrant further exploration into the structure-activity relationship (SAR) of the compound and its derivatives.

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50_{50} values between 14.2 - 18.1 μM against A549 cells
Enzyme InhibitionPotential as a selective inhibitor for CDKs
AntimicrobialPreliminary efficacy against various bacterial strains

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxazine ring can lead to enhanced potency and selectivity against targeted enzymes or cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of benzoxazine derivatives often involves cyclization of substituted phenols with fluorinated reagents. For example, analogous compounds like 6,8-difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one are synthesized via reactions between fluorinated phenols and acetylating agents under controlled conditions (e.g., DMF, potassium carbonate, 18-crown-6) . Key parameters include solvent choice (e.g., ethanol or THF), temperature (reflux conditions), and catalysts (e.g., Pd/C for nitro-to-amine reduction) . To ensure regioselectivity, steric and electronic effects of substituents must be evaluated; for instance, copper(I)-catalyzed one-pot reactions have been used for regioselective synthesis of similar hybrids .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions and ring structure. For example, coupling constants in 1H NMR can distinguish between axial and equatorial fluorine atoms .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F (e.g., deviations >0.3% indicate impurities) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one .

Q. How do fluorine substituents at the 2,2-positions affect the compound’s solubility and stability?

  • Methodological Answer : Fluorine’s electronegativity increases lipophilicity and metabolic stability. Comparative studies on difluoro vs. non-fluoro benzoxazines show enhanced solubility in polar aprotic solvents (e.g., DMSO) and resistance to hydrolysis under acidic conditions . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are recommended to assess shelf life.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoxazines?

  • Methodological Answer : Discrepancies often arise from substituent variations. For example, 2-ethyl-7-(hydroxymethyl) derivatives exhibit anti-tuberculosis activity, while amino-substituted analogs show antifungal properties . Systematic SAR studies should:

  • Compare IC50 values across assays (e.g., microbial vs. cancer cell lines).
  • Use molecular docking to identify binding affinity differences (e.g., PI3Kalpha inhibition in 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives) .
  • Validate with in vitro/in vivo models to confirm target specificity .

Q. How can computational modeling predict the compound’s interaction with kinase targets like PI3Kalpha?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses. For example, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines showed high affinity for PI3Kalpha’s ATP-binding pocket .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values of fluorine substituents) with inhibitory activity .

Q. What experimental designs optimize the compound’s pharmacokinetic profile for CNS applications?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Ensure logP <5, molecular weight <500 Da.
  • BBB Permeability Assays : Use in vitro models (e.g., PAMPA-BBB) or in situ perfusion. Fluorine’s small size and high electronegativity enhance passive diffusion .
  • Metabolic Stability : Incubate with liver microsomes; fluorinated analogs often exhibit longer half-lives due to reduced CYP450 metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

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